molecular formula C18H14F3N5O2 B2856142 6-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034277-38-6

6-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide

Numéro de catalogue: B2856142
Numéro CAS: 2034277-38-6
Poids moléculaire: 389.338
Clé InChI: GEGBHNHMKJKASD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a hybrid heterocyclic molecule featuring a 6-methoxyindole core linked via a carboxamide group to a [1,2,4]triazolo[4,3-a]pyridine scaffold substituted with a trifluoromethyl group at the 7-position. Its structural complexity arises from the combination of electron-rich (indole) and electron-deficient (trifluoromethyl-triazolo-pyridine) moieties, which may enhance binding to biological targets such as kinases or G protein-coupled receptors (GPCRs).

Propriétés

IUPAC Name

6-methoxy-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N5O2/c1-28-12-3-2-10-6-14(23-13(10)8-12)17(27)22-9-16-25-24-15-7-11(18(19,20)21)4-5-26(15)16/h2-8,23H,9H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGBHNHMKJKASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=NN=C4N3C=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

N-(3-(2-Methylbenzamido)Propyl)-9H-Pyrido[3,4-b]Indole-3-Carboxamide ()

  • Core Structure : Pyrido[3,4-b]indole (β-carboline) fused with a benzamide side chain.
  • Key Differences :
    • Lacks the triazolo-pyridine moiety; instead, it uses a β-carboline system.
    • Substituted with a 2-methylbenzamido group rather than trifluoromethyl.
  • Synthesis: Achieved via activation of acetylsalicylic acid with ethyl carbonochloridate, yielding a 77% isolated yield .
  • Implications : The β-carboline core is associated with intercalation into DNA or inhibition of topoisomerases, suggesting divergent biological targets compared to triazolo-pyridine derivatives.

(4aS)-1-[(5,6-Difluoro-1H-Indol-7-yl)Methyl]-4-Hydroxy-N-[5-Methyl-2-(Trifluoromethyl)Furan-3-yl]-2-Oxo-5,6,7,8-Tetrahydro-4aH-Pyrido[1,2-b]Pyridazine-3-Carboxamide ()

  • Core Structure : Pyrido[1,2-b]pyridazine with a difluoroindole substituent.
  • Key Differences :
    • Replaces triazolo-pyridine with a pyridazine ring.
    • Features 5,6-difluoroindole and trifluoromethyl-furan groups.
  • Synthesis : Follows a multi-step protocol similar to Example 1 in the patent, emphasizing modular assembly of complex heterocycles .
  • Implications : The pyridazine scaffold and difluoroindole substitution may enhance metabolic stability but reduce lipophilicity compared to trifluoromethyl-triazolo-pyridine systems.

1-Methyl-N-[[7-(3-Methyl-1,2,4-Oxadiazol-5-yl)-[1,2,4]Triazolo[4,3-a]Pyridin-3-yl]Methyl]Indazole-3-Carboxamide ()

  • Core Structure : Shares the [1,2,4]triazolo[4,3-a]pyridine scaffold but substitutes the trifluoromethyl group with a 3-methyl-1,2,4-oxadiazole .
  • The oxadiazole group introduces additional hydrogen-bond acceptors.

Substituent Effects

Compound Core Scaffold Key Substituents Impact on Properties
Target Compound Triazolo[4,3-a]pyridine + Indole 7-Trifluoromethyl, 6-Methoxy High lipophilicity (CF₃), moderate polarity (OCH₃)
Pyrido[3,4-b]indole 2-Methylbenzamido Increased steric bulk; potential for π-π stacking
Pyrido[1,2-b]pyridazine 5,6-Difluoroindole, CF₃-furan Enhanced metabolic stability (F), reduced LogP
Triazolo[4,3-a]pyridine + Indazole 3-Methyl-oxadiazole Improved solubility (oxadiazole), lower electronegativity

Méthodes De Préparation

Synthesis of 7-(Trifluoromethyl)-Triazolo[4,3-a]Pyridine Core

Cyclization Strategies for Triazole Ring Formation

The triazolopyridine scaffold is constructed via cyclization of hydrazine derivatives with carbonyl-containing intermediates. Key methods include:

  • Hydrazine-Carbonyl Cyclization : Reaction of 2-hydrazinyl-3-(trifluoromethyl)pyridine (A ) with triphosgene in tetrahydrofuran yields the triazole ring through intramolecular cyclization. This method avoids harsh reagents like polyphosphoric acid, aligning with eco-friendly practices.
  • Suzuki Coupling for Substituent Introduction : For late-stage functionalization, halogenated intermediates (e.g., 7-bromo-triazolo[4,3-a]pyridine) undergo palladium-catalyzed coupling with trifluoromethyl boronic acids. Tetrakis(triphenylphosphine)palladium(0) in toluene/water with sodium carbonate achieves regioselective CF₃ introduction.
Table 1: Optimization of Triazole Ring Formation
Step Reagents/Conditions Yield (%) Reference
Hydrazine preparation NH₂NH₂·H₂O, ethanol, reflux 85
Cyclization Triphosgene, THF, 0°C → RT 78
Suzuki coupling Pd(PPh₃)₄, Na₂CO₃, toluene/H₂O, 80°C 65

Functionalization of the Triazolopyridine Core

Introduction of the Methylamine Sidechain

The 3-methylamine group is installed via reductive amination or nucleophilic substitution:

  • Reductive Amination : Condensation of 3-formyl-triazolopyridine with ammonium acetate in methanol, followed by sodium cyanoborohydride reduction, affords the methylamine derivative.
  • Nucleophilic Displacement : 3-Chloromethyl-triazolopyridine reacts with aqueous ammonia in dioxane at 60°C to yield the target amine.
Table 2: Comparative Analysis of Methylamine Installation
Method Conditions Yield (%) Purity (%)
Reductive amination NH₄OAc, NaBH₃CN, MeOH, 24h 72 95
Nucleophilic displacement NH₃ (aq), dioxane, 60°C, 12h 68 92

Synthesis of 6-Methoxy-1H-Indole-2-Carboxylic Acid

Hemetsberger–Knittel Indole Synthesis

The indole backbone is constructed using modified Hemetsberger–Knittel protocols:

  • Knoevenagel Condensation : Methyl 2-azidoacetate reacts with 4-methoxybenzaldehyde in acetic acid to form methyl 2-azido-3-(4-methoxyphenyl)acrylate (B ).
  • Thermolytic Cyclization : Heating B in xylenes at 140°C induces cyclization to methyl 6-methoxy-1H-indole-2-carboxylate (C ).
  • Ester Hydrolysis : C is saponified with lithium hydroxide in THF/water to yield 6-methoxy-1H-indole-2-carboxylic acid (D ).
Table 3: Indole Synthesis Optimization
Step Conditions Yield (%)
Knoevenagel AcOH, 80°C, 6h 88
Cyclization Xylenes, 140°C, 3h 75
Hydrolysis LiOH, THF/H₂O (3:1), RT, 4h 95

Coupling of Indole-2-Carboxylic Acid and Triazolopyridinylmethylamine

Carboxamide Bond Formation

The final step employs peptide coupling reagents to link D and the triazolopyridine-methylamine (E ):

  • BOP-Mediated Coupling : A mixture of D (1.2 eq), E (1.0 eq), BOP (1.5 eq), and DIPEA (3.0 eq) in anhydrous DCM reacts at room temperature for 12h. Purification via silica chromatography (ethyl acetate/hexane) yields the title compound in 82% purity.
Table 4: Coupling Reaction Parameters
Parameter Value
Equivalents of BOP 1.5
Solvent Dichloromethane
Time 12h
Yield 82%

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.01 (s, 1H, indole NH), 8.72 (d, J=5.2 Hz, 1H, pyridine H), 8.15 (s, 1H, triazole H), 6.95–7.10 (m, 3H, indole H), 4.85 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃).
  • LC-MS : m/z 434.1 [M+H]⁺ (calc. 434.1).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥98% purity, with retention time = 6.74 min.

Troubleshooting and Yield Optimization

Common challenges and solutions:

  • Low Coupling Efficiency : Increase BOP stoichiometry to 2.0 eq and extend reaction time to 24h.
  • Regioselectivity in Triazole Formation : Use directed ortho-metalation strategies to pre-install CF₃ before cyclization.
  • Byproduct Formation in Indole Synthesis : Replace LiOH with KOH in hydrolysis to minimize decarboxylation.

Q & A

Q. What are the optimal synthetic routes for 6-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide?

The synthesis of this compound likely involves multi-step reactions, including cyclocondensation and functional group coupling. A proven approach for analogous triazolo-pyridine systems involves:

  • Cyclocondensation : Reacting trifluoromethylated pyridine precursors with hydrazine derivatives to form the triazolo[4,3-a]pyridine core, as demonstrated in yields of 48–78% for structurally similar compounds .
  • Indole coupling : Introducing the 6-methoxyindole-2-carboxamide moiety via nucleophilic substitution or amide bond formation under mild acidic conditions, as seen in related indole-triazolo hybrids .
  • Purification : Column chromatography or recrystallization using ethanol/DMF mixtures to achieve >95% purity .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent positioning, particularly for distinguishing trifluoromethyl and methoxy groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+^+ for C20_{20}H16_{16}F3_{3}N5_{5}O2_{2}: 423.1204) .
  • HPLC-PDA : Assesses purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers design experiments to evaluate structure-activity relationships (SAR) for this compound?

  • Substituent variation : Synthesize analogs with modified methoxy (e.g., ethoxy, halogen) or trifluoromethyl groups to assess impact on bioactivity, as shown in related triazolo-pyridine derivatives .
  • Biological assays : Use kinase inhibition or receptor-binding assays to correlate structural changes with activity. For example, replace the indole core with pyrazole or imidazole to test selectivity .
  • Solubility optimization : Introduce polar groups (e.g., morpholine, pyrrolidine) to the methylene linker, improving pharmacokinetic properties .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Assay standardization : Control variables like buffer pH, ATP concentration (for kinase assays), and cell passage number to minimize variability .
  • Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways that may explain inconsistent in vivo results .
  • Co-crystallization studies : Resolve target-binding ambiguities via X-ray crystallography, as applied to triazolo-pyridine inhibitors .

Q. How can computational methods predict binding mechanisms with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinases), prioritizing residues within 4 Å of the trifluoromethyl group .
  • Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes for 100 ns to assess stability of hydrogen bonds between the indole carboxamide and catalytic lysine residues .
  • Free energy calculations : Apply MM-GBSA to rank binding affinities of analogs, correlating with experimental IC50_{50} values .

Q. How can low yields in multi-step synthesis be addressed?

  • Catalyst screening : Test Pd(OAc)2_2/Xantphos for Suzuki-Miyaura coupling steps, which improved yields to >70% in trifluoromethyl-triazolo systems .
  • Temperature optimization : Conduct reactions under microwave irradiation (80–120°C) to reduce side-product formation in cyclocondensation steps .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent undesired cyclization during indole coupling .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to identify poor bioavailability, a common issue with lipophilic triazolo-indole hybrids .
  • Metabolite identification : Use LC-MS/MS to detect inactive metabolites (e.g., demethylated indole derivatives) that reduce efficacy in vivo .
  • Dose-response recalibration : Adjust in vivo dosing regimens based on in vitro IC50_{50} values, accounting for protein binding and clearance rates .

Methodological Resources

TechniqueApplication ExampleReference ID
CyclocondensationTrifluoromethyl-triazolo core synthesis
HRMS/NMRStructural validation
Molecular DockingTarget interaction mapping
Suzuki-Miyaura CouplingIndole-triazolo hybrid synthesis

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.